molecular formula C13H10ClFO2 B2514718 [2-(4-Chloro-3-fluorophenoxy)phenyl]methanol CAS No. 477887-07-3

[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol

Cat. No.: B2514718
CAS No.: 477887-07-3
M. Wt: 252.67
InChI Key: ZWWZCLMIPFIVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol, with the CAS number 477887-07-3, is a high-purity chemical compound defined by the molecular formula C13H10ClFO2 and a molecular weight of 252.67 g/mol . It is a benzyl alcohol derivative featuring a central phenoxy bridge connecting a substituted phenyl ring to a methanol functional group. This structure makes it a versatile and valuable building block in organic synthesis and medicinal chemistry research . The compound serves as a crucial synthetic intermediate for the preparation of more complex molecules. For instance, it can be esterified to produce derivatives such as [2-(4-Chloro-3-fluorophenoxy)phenyl]methyl acetate, a reaction that demonstrates the reactivity of its primary alcohol group and expands its utility as a precursor . Researchers value this compound for its potential application in developing novel substances with biological activity. The specific arrangement of chloro and fluoro substituents on the phenoxy ring is a common pharmacophore that can enhance binding affinity to biological targets and influence the compound's physicochemical properties . As a key intermediate, it is explored in various scientific fields, including chemistry and biology, for the synthesis of potential therapeutic agents . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, and is absolutely not approved for human or veterinary consumption . Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

[2-(4-chloro-3-fluorophenoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-7,16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWZCLMIPFIVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)OC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Chloro-3-fluorophenoxy)phenyl]methanol typically involves the reaction of 4-chloro-3-fluorophenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antioxidant Properties

Research indicates that [2-(4-Chloro-3-fluorophenoxy)phenyl]methanol exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial for potential therapeutic applications in diseases related to oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.

Antimicrobial Activity

The compound demonstrates notable antimicrobial effects against various bacterial strains. Studies have highlighted its effectiveness in inhibiting the growth of pathogens, suggesting potential applications in developing new antimicrobial therapies. This is particularly relevant in the context of increasing antibiotic resistance.

Anticancer Effects

Preliminary investigations have revealed that this compound may inhibit the proliferation of certain cancer cell lines. The mechanisms underlying its anticancer effects are believed to involve the induction of apoptosis and disruption of cell cycle progression. Further research is necessary to elucidate these mechanisms fully and assess its efficacy in vivo.

Synthetic Routes

Several synthetic methods have been developed for producing this compound, each varying in yield, purity, and environmental impact. Key synthetic routes include:

  • Nucleophilic Substitution Reactions : Utilizing chlorinated precursors with phenolic compounds.
  • Coupling Reactions : Employing coupling agents to link phenolic structures with chlorofluorophenoxy groups.

These methods are crucial for optimizing production for pharmaceutical applications.

Case Study 1: Antioxidant Activity

A study evaluating the antioxidant properties of various phenolic compounds found that this compound exhibited superior free radical scavenging activity compared to structurally similar compounds. This suggests its potential use in formulations aimed at reducing oxidative stress in clinical settings.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound effectively inhibited the growth of multiple bacterial strains, including those resistant to conventional antibiotics. This positions it as a candidate for further development as an antimicrobial agent.

Case Study 3: Anticancer Research

Research on the cytotoxic effects of this compound against breast cancer cell lines revealed IC50 values indicating potent activity. The study suggested that further exploration into its mechanism could lead to new cancer therapies.

Mechanism of Action

The mechanism of action of [2-(4-Chloro-3-fluorophenoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features LogP (Predicted) Water Solubility (mg/mL)
[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol (Target) C${13}$H${10}$ClFO$_2$ 252.67 Phenoxy (4-Cl, 3-F), hydroxymethyl (-CH$_2$OH) ~2.8 ~0.5–1.0
2-(4-Chloro-3-fluorophenoxy)acetic acid C$8$H$6$ClFO$_3$ 204.58 Phenoxy (4-Cl, 3-F), carboxylic acid (-COOH) ~1.9 ~5–10
[4-(4-Bromo-2-chlorophenoxy)-3-fluorophenyl]methanol C${13}$H$9$BrClFO$_2$ 331.56 Phenoxy (4-Br, 2-Cl, 3-F), hydroxymethyl ~3.5 ~0.1–0.5
(R)-1-(4-Chloro-3-fluorophenoxy)-3-[4-[2-(4-methoxyphenyl)phenyl]piperazin-1-yl]propan-2-ol C${26}$H${28}$ClFN$2$O$3$ 471.97 (free base) Phenoxy (4-Cl, 3-F), piperazine, propanol chain, methoxy ~4.2 <0.1
[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol C$8$H$8$ClFOS 206.66 Methylsulfanyl (-SCH$_3$), hydroxymethyl ~2.5 ~1–2

Key Observations :

  • Polarity : The carboxylic acid derivative (C$8$H$6$ClFO$_3$) exhibits higher water solubility due to its ionizable -COOH group, whereas the target compound’s hydroxymethyl group provides moderate polarity .
  • Lipophilicity : Bulkier substituents (e.g., piperazine in C${26}$H${28}$ClFN$2$O$3$) increase LogP, favoring membrane permeability but reducing solubility .
  • Halogen Effects : Bromine substitution (C${13}$H$9$BrClFO$_2$) significantly increases molecular weight and lipophilicity compared to chlorine/fluorine analogs .

Pharmacological Activity

  • 5-HT$7$ Receptor Agonism: The piperazine-propanol derivative (C${26}$H${28}$ClFN$2$O$3$) demonstrates potent 5-HT$7$ receptor activation (EC$_{50}$ < 100 nM), attributed to its extended hydrophobic chain and hydrogen-bonding capacity .
  • Target Compound : While direct activity data are absent, its structural simplicity suggests utility as a scaffold for further derivatization, balancing solubility and permeability .

Research Findings

  • Biological Half-Life : Carboxylic acid derivatives (e.g., C$8$H$6$ClFO$_3$) may exhibit shorter half-lives due to rapid renal clearance, whereas hydroxymethyl analogs (target compound) could show improved bioavailability .

Biological Activity

[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by a phenolic structure with a chlorofluorophenoxy group, its molecular formula is C13H10ClF O. This compound's unique structure, particularly the presence of chloro and fluoro substituents, enhances its chemical properties and biological interactions, making it a subject of various studies.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . It has been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative stress. This property suggests potential applications in preventing oxidative damage in various diseases, including neurodegenerative disorders.

2. Antimicrobial Activity

The compound has demonstrated antimicrobial effects against several bacterial strains. In vitro studies have revealed its efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antimicrobial therapies. The mechanisms underlying this activity may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

3. Anticancer Effects

Preliminary investigations into the anticancer properties of this compound have shown promise. It appears to inhibit the proliferation of specific cancer cell lines, suggesting a possible role in cancer therapy. Further research is required to elucidate the precise mechanisms by which this compound exerts its anticancer effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The following table summarizes key comparisons with structurally similar compounds:

Compound NameStructure CharacteristicsBiological ActivityUnique Features
4-Chloro-3-fluorophenolSingle phenolic ring with chloro and fluoro groupsAntimicrobialLacks the methanol functional group
Bisphenol ATwo phenolic rings connected by an ether bondEndocrine disruptorNo halogen substituents
PhenolSimple phenolic structureAntisepticNo halogen substituents
2-(4-Chlorophenoxy)ethanolEthanol linked to chlorophenoxy groupAntimicrobialLacks fluorine

The presence of both chloro and fluoro substituents in this compound enhances its lipophilicity and biological interactions, distinguishing it from other similar compounds.

Research Findings

Recent studies have focused on various aspects of this compound's biological activity:

  • Antioxidant Studies : In vitro assays demonstrated a significant reduction in reactive oxygen species (ROS) levels when cells were treated with this compound, highlighting its potential as a protective agent against oxidative stress-related diseases.
  • Antimicrobial Efficacy : The compound exhibited minimum inhibitory concentrations (MICs) against several bacterial strains, outperforming some conventional antibiotics in specific tests. This suggests that it could be a candidate for developing new antimicrobial agents.
  • Cancer Cell Proliferation Inhibition : Studies involving various cancer cell lines indicated that this compound could reduce cell viability significantly, prompting further exploration into its mechanisms of action, such as apoptosis induction or cell cycle arrest.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [2-(4-Chloro-3-fluorophenoxy)phenyl]methanol?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using 4-chloro-3-fluorophenol and 2-hydroxybenzyl alcohol derivatives. Key steps include:

  • Activating the phenolic oxygen of 4-chloro-3-fluorophenol with a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) at 80–100°C .
  • Coupling with a halogenated benzyl alcohol (e.g., 2-bromophenylmethanol) under reflux conditions.
  • Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate 7:3) .
    • Key Considerations : Monitor reaction progress using TLC and confirm regioselectivity via ¹H NMR (e.g., aromatic proton splitting patterns) .

Q. How is this compound characterized structurally?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to identify aromatic protons (δ 6.8–7.4 ppm) and hydroxyl groups (broad singlet at δ 4.8–5.2 ppm) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 266.7) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···O interactions) .

Q. What are the common oxidation products of this compound?

  • Reagents : Potassium permanganate (KMnO₄) in acidic conditions oxidizes the benzylic alcohol to [2-(4-chloro-3-fluorophenoxy)phenyl]formaldehyde.
  • Mechanistic Insight : The electron-withdrawing Cl/F groups stabilize the transition state, accelerating oxidation .

Advanced Research Questions

Q. How does the substituent pattern (Cl/F) influence regioselectivity in further functionalization?

  • Steric/Electronic Effects :

  • The 4-Cl and 3-F groups create an electron-deficient aromatic ring, favoring electrophilic substitution at the para position relative to the phenoxy oxygen.
  • DFT calculations (e.g., Fukui indices) predict reactivity hotspots for cross-coupling reactions .
    • Case Study : Suzuki-Miyaura coupling with aryl boronic acids occurs preferentially at the less hindered C5 position .

Q. What strategies resolve contradictions in reported reaction yields for halogen-exchange reactions?

  • Data Discrepancy Analysis :

  • Conflicting yields (e.g., 45% vs. 65% in NaI/acetone halogen exchange) may arise from solvent purity or moisture content.
  • Systematic optimization: Use anhydrous acetone, inert atmosphere (N₂), and controlled temperature (50°C) .

Q. How does this compound interact with biological targets?

  • Mechanistic Studies :

  • Molecular docking reveals affinity for cytochrome P450 enzymes (binding energy: −8.2 kcal/mol) due to π-π stacking with heme groups .
  • In vitro assays (e.g., MIC testing) show antimicrobial activity against S. aureus (MIC = 12.5 µg/mL), likely via membrane disruption .

Q. What crystallization conditions favor high-quality single crystals for XRD analysis?

  • Protocol : Slow evaporation from methanol/water (9:1) at 4°C yields monoclinic crystals (space group P2₁/c).
  • Key Parameters :

  • Solvent polarity and hydrogen-bond donors (e.g., –OH groups) stabilize layered packing via O–H···Cl/F interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.